N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
説明
特性
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S3/c1-15-11-16(2)13-28(12-15)34(30,31)18-9-7-17(8-10-18)22(29)27-24-26-20(14-32-24)23-25-19-5-3-4-6-21(19)33-23/h3-10,14-16H,11-13H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBHDQGJNRYXNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article focuses on the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves the coupling of substituted benzothiazoles with piperidine derivatives. The reaction conditions often include various solvents and catalysts to optimize yield and purity.
Anti-inflammatory Activity
Research indicates that compounds containing benzothiazole and thiazole moieties exhibit significant anti-inflammatory properties. For instance, a study demonstrated that derivatives similar to N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide showed promising results as cyclooxygenase (COX) inhibitors, which are crucial in the inflammatory response .
Table 1: COX Inhibition Activity of Related Compounds
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The presence of the (3,5-dimethylpiperidin-1-yl)sulfonyl moiety enhances its antibacterial efficacy .
Table 2: Antibacterial Activity Against Gram-positive Bacteria
The antibacterial mechanism of action is attributed to the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. Additionally, its anti-inflammatory effects may result from the inhibition of COX enzymes, reducing prostaglandin synthesis .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with chronic pain conditions showed significant improvement in symptoms when treated with benzothiazole derivatives similar to N-(4-(benzo[d]thiazol-2-yl)... compared to placebo controls .
- Antimicrobial Resistance : In a study addressing antimicrobial resistance, compounds like N-(4-(benzo[d]thiazol-2-yl)... were tested against resistant strains of Staphylococcus aureus, demonstrating superior efficacy compared to traditional antibiotics .
類似化合物との比較
Structural Features
The target compound’s uniqueness lies in its fused thiazole-benzo[d]thiazole system and the 3,5-dimethylpiperidine sulfonamide substituent. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Heterocyclic Cores: The target’s thiazole-benzo[d]thiazole system differs from triazoles () and oxadiazoles () in ring size, aromaticity, and electronic properties.
- Sulfonamide Groups : All compounds feature sulfonamide substituents, but the piperidine substitution varies (e.g., 3,5-dimethyl vs. 4-methyl in ). This impacts steric bulk and lipophilicity .
Physicochemical Properties
Notes:
Spectral and Tautomeric Behavior
IR Analysis :
Tautomerism : Unlike the target compound, ’s triazoles exhibit equilibrium between thiol and thione forms, which could influence reactivity and binding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
